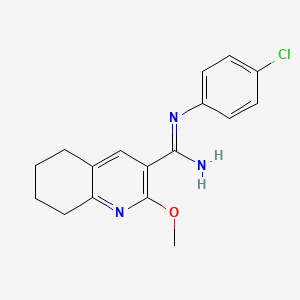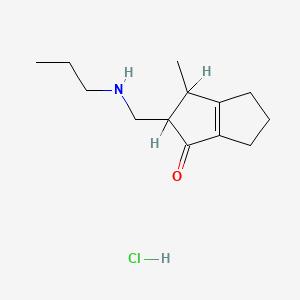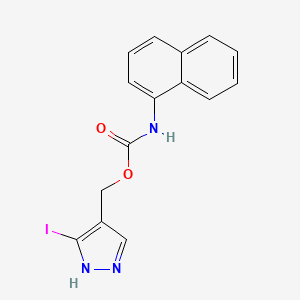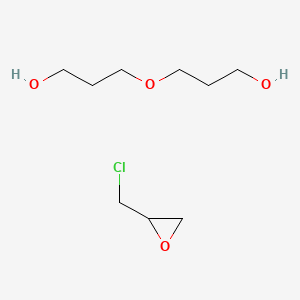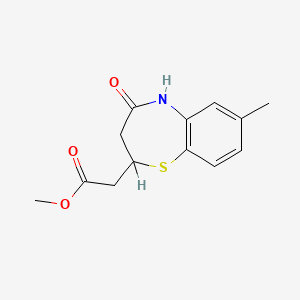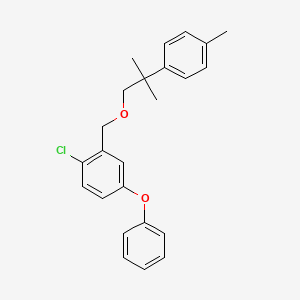
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom, a phenoxy group, and a complex alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- typically involves multiple steps. One common method includes the following steps:
Formation of the Alkyl Chain: The alkyl chain can be synthesized through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution Reactions: The introduction of the chlorine atom and the phenoxy group can be achieved through electrophilic aromatic substitution reactions. For example, chlorination can be done using chlorine gas in the presence of a catalyst like iron(III) chloride.
Coupling Reactions: The final step involves coupling the synthesized alkyl chain with the benzene ring, which can be done using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the chlorine atom, forming new substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Hydroxylated or aminated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biochemical pathways and interactions involving aromatic compounds.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-chloro-2-methyl-: Similar in structure but lacks the complex alkyl chain and phenoxy group.
Benzene, 1-chloro-4-methyl-: Another chlorinated benzene derivative with a different substitution pattern.
Toluene, o-chloro-: A simpler aromatic compound with a single chlorine substituent.
Uniqueness
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- is unique due to its multi-substituted benzene ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
83493-15-6 |
|---|---|
Molekularformel |
C24H25ClO2 |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
1-chloro-2-[[2-methyl-2-(4-methylphenyl)propoxy]methyl]-4-phenoxybenzene |
InChI |
InChI=1S/C24H25ClO2/c1-18-9-11-20(12-10-18)24(2,3)17-26-16-19-15-22(13-14-23(19)25)27-21-7-5-4-6-8-21/h4-15H,16-17H2,1-3H3 |
InChI-Schlüssel |
ALEXTXSVFVEMAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)(C)COCC2=C(C=CC(=C2)OC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




